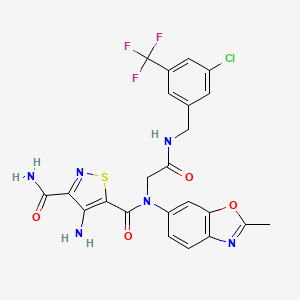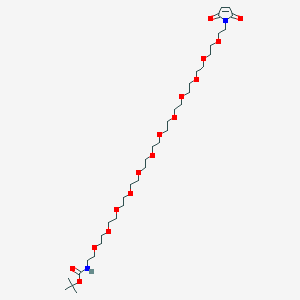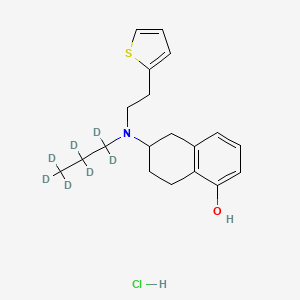![molecular formula C21H42NaO9P B12419735 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by the presence of a phosphate group, a glycerol backbone, and fatty acid chains. The inclusion of deuterium atoms in its structure makes it particularly interesting for various scientific applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps:
Glycerol Derivatization: The glycerol backbone is first derivatized to introduce the hydroxyl and phosphate groups.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Fatty Acid Esterification: The fatty acid chains, such as pentadecanoic acid, are esterified to the glycerol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced phosphate derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and reactions.
Biology: Utilized in membrane studies and as a tracer in metabolic studies due to the presence of deuterium.
Medicine: Investigated for its potential role in drug delivery systems and as a component in liposomal formulations.
Industry: Employed in the formulation of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate
- 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol sodium salt
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate lies in the incorporation of deuterium atoms, which enhances its stability and makes it suitable for specialized applications in research and industry
Properties
Molecular Formula |
C21H42NaO9P |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C21H43O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(25)28-16-20(24)18-30-31(26,27)29-17-19(23)15-22;/h19-20,22-24H,2-18H2,1H3,(H,26,27);/q;+1/p-1/t19?,20-;/m1./s1/i16D2,18D2,20D; |
InChI Key |
PLEIWLWNZBHOAI-YMJCZPQOSA-M |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


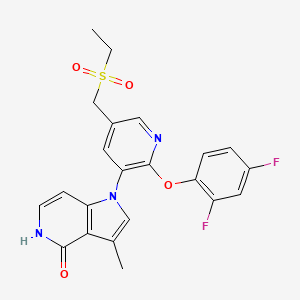
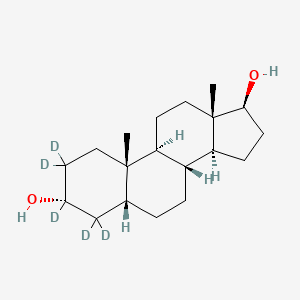
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

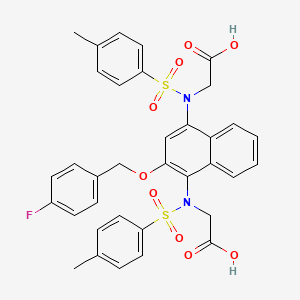
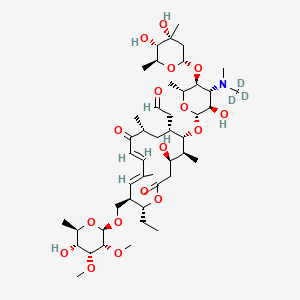
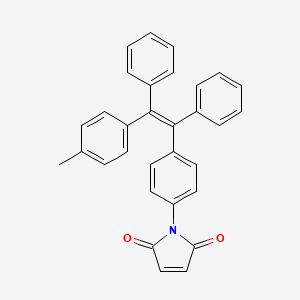

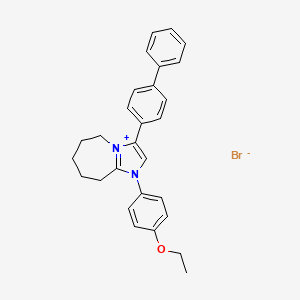
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
